

In-Depth Technical Guide to the Spectral Data of 1,4-Diphenylbutane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **1,4-diphenylbutane**, a molecule of interest in various fields of chemical research. The following sections present key spectral data obtained through Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. Detailed experimental protocols are provided for each technique, offering a basis for reproducible research and further investigation.

Spectroscopic Data Summary

The structural elucidation of **1,4-diphenylbutane** is supported by a combination of spectroscopic techniques. The data presented in the following tables has been compiled from various sources to provide a comprehensive reference.

Mass Spectrometry Data

Mass spectrometry of **1,4-diphenylbutane** confirms its molecular weight and provides insights into its fragmentation patterns under electron ionization.

Table 1: Mass Spectrometry Data for **1,4-Diphenylbutane**



Parameter	Value
Molecular Formula	C16H18
Molecular Weight	210.31 g/mol
Ionization Mode	Electron Ionization (EI)
Molecular Ion (M+)	m/z 210
Key Fragmentation Peaks	m/z 91, 92

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of **1,4-diphenylbutane**.

Table 2: ¹H NMR Spectral Data for **1,4-Diphenylbutane**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.20	m	10H	Aromatic protons (C ₆ H ₅)
~2.61	t	4H	Benzylic protons (- CH2-Ph)
~1.65	m	4H	Methylene protons (- CH2-CH2-)

Solvent: CDCl₃, Reference: TMS (δ 0.00)

Table 3: ¹³C NMR Spectral Data for **1,4-Diphenylbutane**



Chemical Shift (δ) ppm	Assignment	
~142.5	Aromatic C (quaternary)	
~128.4	Aromatic CH	
~128.2	Aromatic CH	
~125.7	Aromatic CH	
~35.8	Benzylic CH ₂	
~31.3	Methylene CH₂	

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.0)

Infrared (IR) Spectroscopy Data

Infrared spectroscopy identifies the functional groups present in **1,4-diphenylbutane**, primarily the aromatic and aliphatic C-H bonds.

Table 4: Infrared (IR) Spectroscopy Data for 1,4-Diphenylbutane

Wavenumber (cm ^{−1})	Intensity	Assignment
~3080-3030	Medium	Aromatic C-H stretch
~2930-2850	Strong	Aliphatic C-H stretch
~1600, 1495, 1450	Medium-Strong	Aromatic C=C skeletal vibrations
~750, 700	Strong	C-H out-of-plane bending (monosubstituted benzene)

Experimental Protocols

While specific experimental parameters for all the cited data are not exhaustively available in the referenced literature, the following sections provide detailed, representative methodologies for the spectroscopic analysis of organic compounds like **1,4-diphenylbutane**.



Mass Spectrometry (GC-MS) Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile organic compounds.

Sample Preparation:

- A dilute solution of 1,4-diphenylbutane is prepared in a volatile organic solvent such as
 dichloromethane or hexane.
- The typical concentration is in the range of 10-100 μg/mL.[1]
- The sample is filtered to remove any particulate matter before injection.

Instrumentation and Conditions:

- Gas Chromatograph: Equipped with a capillary column suitable for the separation of aromatic hydrocarbons (e.g., a DB-5ms or equivalent).
- Injector: Splitless injection is commonly used for trace analysis. The injector temperature is typically set to 250-280 °C.
- Oven Temperature Program: An initial temperature of around 60-80 °C is held for a few minutes, followed by a ramp of 10-20 °C/min to a final temperature of 280-300 °C.
- Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Ion Trap.
 - Scan Range: m/z 40-400.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol



Sample Preparation:

- Approximately 5-10 mg of 1,4-diphenylbutane is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2]
- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not contain it.
- The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

- Spectrometer: A 400 MHz or higher field NMR spectrometer.
- Pulse Sequence: A standard single-pulse sequence (e.g., 'zg' on Bruker instruments).
- Acquisition Parameters:
 - Spectral Width: 0-12 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16, depending on the sample concentration.
- Processing: Fourier transformation, phase correction, and baseline correction are applied.
 Chemical shifts are referenced to TMS at 0.00 ppm.

¹³C NMR Spectroscopy:

- Spectrometer: Operating at a corresponding frequency for ¹³C (e.g., 101 MHz for a 400 MHz ¹H instrument).
- Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments)
 is typically used to simplify the spectrum to singlets for each unique carbon.[3]
- Acquisition Parameters:



- Spectral Width: 0-220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds (longer delays may be needed for quantitative analysis).
- Number of Scans: 128 or more scans are often required due to the low natural abundance of ¹³C.[4]
- Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy Protocol

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups in a molecule.

Sample Preparation (Attenuated Total Reflectance - ATR):

- ATR is a common and simple method for solid samples. A small amount of solid 1,4diphenylbutane is placed directly on the ATR crystal (e.g., diamond or zinc selenide).
- Pressure is applied to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

- Spectrometer: A benchtop FTIR spectrometer.
- Light Source: A mid-IR source (e.g., Globar).
- Detector: A deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
- Measurement Range: 4000-400 cm⁻¹.
- Resolution: Typically 4 cm⁻¹.
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

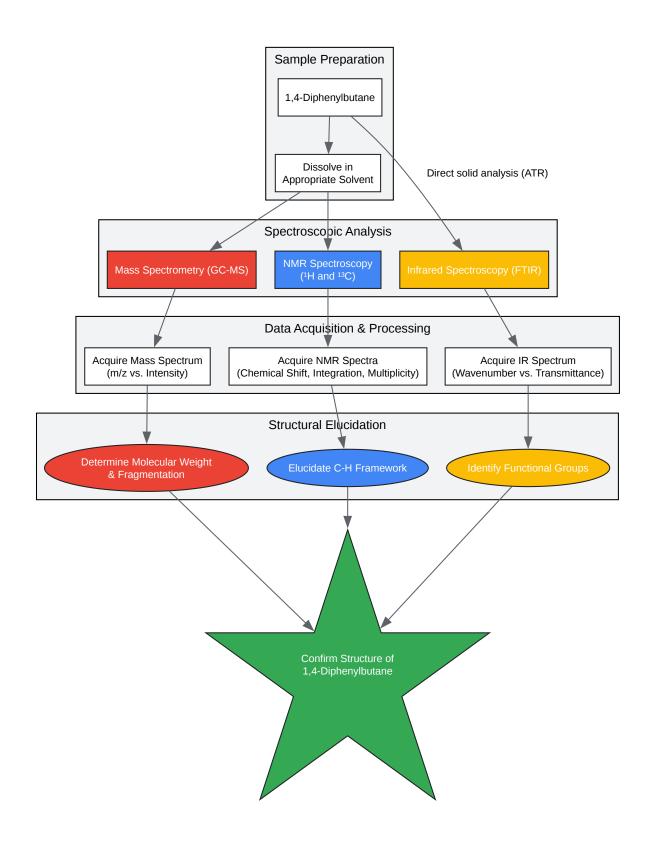


• Background: A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a compound like **1,4-diphenylbutane**.





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Caption: Workflow for the spectral characterization of **1,4-diphenylbutane**.



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